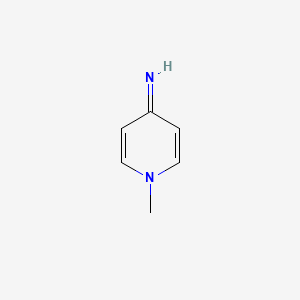

1-methylpyridin-4(1H)-imine

説明

Structure

3D Structure

特性

分子式 |

C6H8N2 |

|---|---|

分子量 |

108.14 g/mol |

IUPAC名 |

1-methylpyridin-4-imine |

InChI |

InChI=1S/C6H8N2/c1-8-4-2-6(7)3-5-8/h2-5,7H,1H3 |

InChIキー |

JWTVWQUUKNZIHH-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC(=N)C=C1 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Methylpyridin 4 1h Imine and Its Functionalized Analogues

Condensation Reactions in Imine Formation

Condensation reactions represent a fundamental and widely utilized approach for the synthesis of imines. These reactions typically involve the formation of a carbon-nitrogen double bond through the reaction of an amine with a carbonyl compound, or through nucleophilic substitution on an activated pyridine (B92270) ring.

Amine-Aldehyde/Ketone Condensation Pathways

The classical method for imine synthesis involves the condensation of a primary amine with an aldehyde or a ketone. This acid-catalyzed reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. While direct synthesis of 1-methylpyridin-4(1H)-imine via this pathway is not prominently documented, the synthesis of related pyridin-imines follows this principle, demonstrating the viability of the approach. For instance, various N-methyl imines have been synthesized in high yields by reacting methylamine (B109427) with a range of carbonyl compounds under mild, solvent-free mechanochemical conditions, often facilitated by a reusable solid base catalyst like poly(4-vinylpyridine). researchgate.net

Specific Synthesis from 4-Methylpyridin-2-amine and Carbonyl Precursors

A relevant example illustrating the condensation pathway for a pyridin-imine involves the reaction of a pyridine-containing amine with a carbonyl compound. Specifically, the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine has been synthesized with a 79% yield by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde. mdpi.comnih.govnih.gov This reaction is typically carried out in the presence of glacial acetic acid, which acts as a catalyst. mdpi.com Although this example involves the 2-amino isomer of a methylpyridine, it effectively demonstrates the application of amine-aldehyde condensation for creating pyridin-imine structures.

The general reaction is as follows:

4-methylpyridin-2-amine + 3-bromothiophene-2-carbaldehyde → (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine + H₂O

This methodology underscores the potential for synthesizing various functionalized pyridin-imines by selecting appropriate amine and carbonyl precursors.

Derivations from 4-Pyridone and Methylamine

The synthesis of this compound can also be envisioned through the derivatization of 4-pyridone (also known as pyridin-4-ol). This pathway would likely involve a two-step process: N-methylation of the 4-pyridone ring followed by conversion of the carbonyl group to an imine. A patent describes a process for preparing N-methyl isopropylidenimine by reacting acetone (B3395972) with liquid methylamine under alkaline conditions, followed by dehydration. google.com While not a direct synthesis from 4-pyridone, it illustrates the fundamental transformation of a ketone to an N-methyl imine.

Another related approach involves the condensation of functionalized pyridinones with amines. For example, 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones are synthesized from the condensation of dialkylamines and 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov This highlights that the pyridinone scaffold can be a versatile starting point for synthesizing more complex molecules containing imine-like functionalities.

A particularly effective method for producing N-(1-methylpyridin-4(1H)-ylidene)amine analogues involves starting with an activated pyridine derivative. A one-pot synthesis has been developed for a series of these compounds through the melt reaction of N-methylated-4-chloropyridinium triflate with various primary amines. tubitak.gov.tr The reaction is completed by the addition of sodium hydride in dichloromethane. tubitak.gov.tr This method provides access to a range of functionalized analogues with high electron-donating properties. tubitak.gov.tr

| Starting Amine | Resulting Ligand |

| 1-Naphthyl amine | N-(1-methylpyridin-4(1H)-ylidene)-1-naphthylamine |

| o-Anisidine | N-(1-methylpyridin-4(1H)-ylidene)-2-methoxyaniline |

| 2-Nitroaniline | N-(1-methylpyridin-4(1H)-ylidene)-2-nitroaniline |

| p-Anisidine | N-(1-methylpyridin-4(1H)-ylidene)-4-methoxyaniline |

| Cyclohexyl amine | N-(1-methylpyridin-4(1H)-ylidene)cyclohexanamine |

Table 1: Synthesis of N-(1-methylpyridin-4(1H)-ylidene)amine derivatives from N-methylated-4-chloropyridinium triflate and various amines. tubitak.gov.tr

Catalytic Synthesis Approaches

Catalytic methods, particularly those employing transition metals, offer powerful alternatives for the synthesis of imines, often providing higher efficiency and selectivity.

Palladium-Catalyzed Imine Formation and Modification

Palladium catalysts are widely used in cross-coupling reactions and have also been implicated in reactions involving imines. While direct palladium-catalyzed synthesis of this compound is not extensively reported, related studies highlight the interaction of palladium with pyridin-imines. For instance, in the Suzuki coupling of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine with arylboronic acids, the palladium catalyst, Pd(PPh₃)₄, was found to facilitate the hydrolysis of the imine linkage after the coupling reaction. mdpi.comnih.govnih.gov This indicates a strong interaction between the palladium center and the pyridin-imine moiety, which could potentially be harnessed for direct synthesis under different reaction conditions.

Furthermore, palladium-catalyzed multicomponent reactions have been developed to synthesize complex heterocyclic structures starting from imines. One such reaction involves the carbonylative coupling of bromopyridines, imines, and alkynes to form indolizines. scispace.com Although the imine is a reactant rather than the product, this demonstrates the utility of palladium catalysis in transformations involving imines.

Transition Metal-Mediated Condensation Reactions

Various transition metals have been shown to catalyze the synthesis of imines and related heterocyclic compounds. rsc.org For example, copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde (B126680) derivatives. nih.gov This type of transformation, which involves the formation of a C-N bond, is relevant to the synthesis of pyridin-imines.

Rhodium catalysts have been employed in the synthesis of highly substituted pyridine derivatives from α,β-unsaturated N-benzyl aldimines and alkynes through a C-H activation/electrocyclization/aromatization sequence. nih.gov The mechanism involves the coordination of the imine to the rhodium catalyst. nih.gov Gold(I) has also been used to catalyze the synthesis of dihydropyridines from imine derivatives via an aza-enyne metathesis/6π-electrocyclization sequence. acs.org These examples showcase the potential of various transition metals to mediate complex transformations involving imine intermediates, suggesting that catalytic routes to this compound and its analogues are a promising area for further research.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While direct multicomponent syntheses specifically targeting this compound are not extensively documented, strategies employed for the synthesis of related pyridine and 1,4-dihydropyridine (B1200194) derivatives can be adapted.

One prominent approach is the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an amine (such as ammonia (B1221849) or an ammonium (B1175870) salt). Subsequent oxidation of the resulting dihydropyridine ring furnishes the corresponding pyridine. By employing N-methylamine or a related precursor as the nitrogen source, this methodology could potentially be tailored to produce N-methylated pyridine derivatives, which could then be converted to the desired imine.

Furthermore, imine-based MCRs represent a versatile tool for the synthesis of nitrogen-containing heterocycles. These reactions often proceed through the in situ formation of an imine intermediate, which then undergoes further transformations with other components. The development of novel MCRs that incorporate a 1,4-dihydropyridine or pyridine core formation with a subsequent imination step holds promise for the direct synthesis of this compound and its analogues in a one-pot fashion. The choice of catalysts, such as Lewis acids or organocatalysts, can significantly influence the reaction pathway and yield.

Solvent-Controlled and Melt Reaction Methodologies

The reaction environment, including the choice of solvent or the absence thereof, can play a crucial role in directing the outcome of chemical syntheses. In the context of this compound and its analogues, both solvent-controlled and melt reaction methodologies have been investigated.

Solvent-Controlled Synthesis: The polarity and hydrogen-bonding capabilities of a solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity. For instance, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, the choice between ethanol (B145695) and acetonitrile (B52724) as the solvent was found to alter the dominant reaction mechanism in the final oxidation step of the dihydropyridine intermediate. nih.gov This highlights the potential for solvent systems to control the regioselectivity and chemoselectivity in the synthesis of functionalized pyridinium (B92312) imines. For example, aza-Michael versus carba-Michael addition pathways in palladium-catalyzed annulations have been shown to be solvent-dependent, leading to different isomers of carbolines. rsc.org Such principles could be applied to direct the formation of specific isomers of substituted this compound.

Melt Reaction Methodologies: A notable solvent-free approach for the synthesis of N-aryl-1-methylpyridin-4(1H)-ylideneamines, which are direct analogues of this compound, involves a melt reaction. This one-pot synthesis is conducted by heating a mixture of N-methylated-4-chloropyridinium triflate and a corresponding amine. tubitak.gov.tr The reaction proceeds to form the desired product without the need for a solvent, offering advantages in terms of reduced waste and simplified purification. The subsequent addition of a base, such as sodium hydride in a non-protic solvent like dichloromethane, facilitates the final deprotonation step to yield the neutral imine product. tubitak.gov.tr

Table 1: Synthesis of N-(1-methylpyridin-4(1H)-ylidene)amine Analogues via Melt Reaction

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Naphthyl amine | N-(1-methylpyridin-4(1H)-ylidene)-1-naphthylamine | 78 |

| 2 | o-Anisidine | N-(1-methylpyridin-4(1H)-ylidene)-2-methoxyaniline | 82 |

| 3 | 2-Nitroaniline | N-(1-methylpyridin-4(1H)-ylidene)-2-nitroaniline | 75 |

| 4 | p-Anisidine | N-(1-methylpyridin-4(1H)-ylidene)-4-methoxyaniline | 85 |

| 5 | Cyclohexyl amine | N-cyclohexyl-1-methylpyridin-4(1H)-imine | 70 |

Data sourced from a study on the one-pot synthesis of N-(1-methylpyridin-4(1H)-ylidene)amine ligands. tubitak.gov.tr

Rational Design of Substituted this compound Derivatives

The rational design of novel derivatives of this compound is guided by an understanding of structure-activity relationships (SAR). By systematically modifying the core structure and observing the effect on the compound's properties, researchers can develop analogues with enhanced characteristics. Quantitative structure-activity relationship (QSAR) studies on related 1,4-dihydropyridine derivatives have provided valuable insights that can inform the design of new this compound analogues. nih.govnih.govacs.org

These studies have shown that the nature and position of substituents on the pyridine or an appended phenyl ring can significantly influence the biological activity. For instance, the steric and electronic properties of substituents at various positions of the 1,4-dihydropyridine ring are critical for their activity as calcium channel modulators. nih.gov Such findings suggest that the introduction of specific functional groups on the pyridine ring or the imine nitrogen of this compound could be a fruitful strategy for tuning its electronic and steric profile.

Strategies for Introducing Structural Modifiers

A key aspect of rational design is the development of synthetic strategies to introduce a variety of structural modifiers onto the core scaffold. For the this compound framework, C-H functionalization of the pyridine ring represents a powerful and atom-economical approach.

Direct C-H functionalization methods allow for the introduction of new substituents without the need for pre-functionalized starting materials. Recent advances in this field have provided access to a range of substituted pyridines. These methods often employ transition metal catalysts or photoredox catalysis to activate specific C-H bonds for subsequent coupling with various partners. For example, N-functionalized pyridinium salts have been utilized in photoinduced C-H functionalization reactions to introduce alkyl groups. dntb.gov.ua Furthermore, catalytic methods for the enantioselective C4-functionalization of pyridinium salts have been developed, offering a route to chiral derivatives. nih.gov

These strategies could be adapted to introduce a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, at various positions of the this compound ring system. The ability to selectively modify the core structure is crucial for fine-tuning the compound's properties and for exploring its potential in various applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methylated-4-chloropyridinium triflate |

| 1-Naphthyl amine |

| o-Anisidine |

| 2-Nitroaniline |

| p-Anisidine |

| Cyclohexyl amine |

| N-(1-methylpyridin-4(1H)-ylidene)-1-naphthylamine |

| N-(1-methylpyridin-4(1H)-ylidene)-2-methoxyaniline |

| N-(1-methylpyridin-4(1H)-ylidene)-2-nitroaniline |

| N-(1-methylpyridin-4(1H)-ylidene)-4-methoxyaniline |

| N-cyclohexyl-1-methylpyridin-4(1H)-imine |

Advanced Spectroscopic and Structural Elucidation of 1 Methylpyridin 4 1h Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-methylpyridin-4(1H)-imine in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and pyridinyl protons. Due to the limited availability of specific experimental data for this compound in the public domain, the spectral data for the closely related tautomer, N-methyl-4-pyridinamine, is often considered for comparative analysis. For N-methyl-4-pyridinamine in CDCl₃, the following chemical shifts are observed.

| Proton | Chemical Shift (δ) in ppm |

| Methyl Protons (N-CH₃) | ~2.8 |

| Pyridinyl Protons (C2-H, C6-H) | ~8.1 |

| Pyridinyl Protons (C3-H, C5-H) | ~6.5 |

| Amine Proton (N-H) | Variable |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

| Carbon | Chemical Shift (δ) in ppm |

| Methyl Carbon (N-CH₃) | ~29 |

| Pyridinyl Carbons (C2, C6) | ~150 |

| Pyridinyl Carbons (C3, C5) | ~108 |

| Pyridinyl Carbon (C4) | ~152 |

Note: These are typical chemical shift ranges and can be influenced by experimental conditions.

Direct experimental ¹⁵N NMR data for this compound is scarce in the literature. However, the chemical shifts of the nitrogen atoms can be predicted based on known data for similar pyridine (B92270) derivatives. The pyridinic nitrogen (N1) is expected to resonate in the typical range for N-alkylated pyridinium-like nitrogens, while the exocyclic imino nitrogen (N-imine) would have a distinct chemical shift. For pyridine itself, the ¹⁵N chemical shift is approximately -60 to -100 ppm relative to nitromethane. The N-methylation and the imino substitution at the C4 position would be expected to significantly influence these values. A study on related 1-alkyl-4-imino-1,4-dihydro-3-quinolinecarboxylic acids showed that the iminium ¹⁵N signal exhibits a coupling of ¹J(¹⁵N,¹H) of approximately -85 to -87 Hz, confirming the protonation at the imine nitrogen to form a zwitterionic structure in that specific system.

As of the current literature survey, no specific variable-temperature NMR studies for this compound have been reported. Such studies would be valuable to investigate potential dynamic processes, such as restricted rotation around the C4=N bond or potential tautomeric equilibria in solution.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

A specific, detailed experimental FT-IR spectrum for this compound is not widely available in peer-reviewed literature. However, the characteristic vibrational frequencies can be inferred from the known spectral regions of its constituent functional groups. The FT-IR spectrum of an imine-containing compound typically shows a characteristic C=N stretching vibration. For aromatic imines, this band is often observed in the region of 1600-1650 cm⁻¹.

The expected characteristic absorption bands for this compound would include:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C=N Stretch (Imine) | 1600 - 1650 |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic -CH₃) | 2850 - 3000 |

| C-N Stretch | 1200 - 1350 |

Note: These are generalized ranges and the exact peak positions and intensities would be dependent on the specific molecular environment and sample preparation.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy of this compound provides a detailed vibrational fingerprint, elucidating the specific modes of motion within the molecule. While a definitive spectrum for this specific compound is not widely published, a comprehensive assignment of its characteristic vibrational modes can be inferred from extensive studies on pyridine and its derivatives. acs.orgcdnsciencepub.com The spectrum is expected to be dominated by vibrations of the pyridine ring, with notable contributions from the N-methyl and the exocyclic C=N imine groups.

The key vibrational modes can be categorized as follows:

Pyridine Ring Vibrations: The most intense peaks in the Raman spectrum of pyridine derivatives are typically associated with ring breathing and stretching modes. researchgate.net For this compound, the symmetric ring breathing mode (ν₁) is expected to appear around 990-1010 cm⁻¹. Other significant ring stretching vibrations, involving C-C and C-N bonds within the ring, are anticipated in the 1570-1610 cm⁻¹ region. acs.org

C-H Vibrations: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ range. In-plane and out-of-plane C-H bending modes are expected at lower frequencies, contributing to the complex fingerprint region of the spectrum.

Methyl Group Vibrations: The N-methyl group will introduce its own characteristic vibrations. Symmetric and asymmetric C-H stretching modes of the methyl group are expected near 2850-2960 cm⁻¹. Methyl bending (scissoring and rocking) modes would appear at lower wavenumbers.

Imine Group Vibrations: The exocyclic C=N stretching vibration of the imine group is a key diagnostic peak, typically found in the 1620-1690 cm⁻¹ region. wur.nl Its exact position can be influenced by conjugation with the pyridine ring.

The formation of a dative bond, for instance, can cause significant shifts in the vibrational modes of the pyridine ring, indicating a charge-transfer event that perturbs the electronic structure. acs.org These assignments, supported by theoretical DFT calculations for similar molecules, allow for a robust interpretation of the molecule's vibrational characteristics. acs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring. |

| Methyl C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds in the N-CH₃ group. |

| C=N Imine Stretch | 1620 - 1690 | Stretching of the exocyclic carbon-nitrogen double bond. wur.nl |

| Pyridine Ring Stretch | 1570 - 1610 | In-plane stretching vibrations of the C=C and C=N bonds within the aromatic ring. acs.org |

| Ring Breathing Mode | 990 - 1010 | Symmetric radial expansion and contraction of the pyridine ring. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure of this compound can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy, which measures the absorption of light corresponding to electronic transitions between molecular orbitals. The UV-Vis spectrum of pyridine and its derivatives is typically characterized by distinct absorption bands arising from π → π* and n → π* transitions. researchgate.netnih.gov

For pyridine itself, a strong π → π* transition is observed around 251 nm, with a weaker n → π* transition occurring at approximately 270 nm in vapor phase. nist.gov In this compound, the presence of the electron-donating N-methyl group and the conjugated exocyclic imine group is expected to modify these transitions significantly. These substituents act as auxochromes, likely causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The expected electronic transitions are:

π → π Transitions:* These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring and the imine double bond. These are expected to be the dominant features in the spectrum, likely shifted to longer wavelengths (260-300 nm) compared to pyridine due to the extended conjugation.

n → π Transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the lone pair on the imine nitrogen or the ring nitrogen) to a π* antibonding orbital. These transitions are often submerged within the stronger π → π* bands but can sometimes be observed as a shoulder on the main absorption peak. researchgate.net

The solvent polarity can also influence the position of these absorption bands. Generally, n → π* transitions experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show either a small blue or red shift. Studies on various aromatic imines confirm that their absorption spectra can be modified by their chemical structure and environment. nih.govresearchgate.net

| Transition Type | Expected λₘₐₓ (nm) | Description |

|---|---|---|

| π → π | ~260 - 300 | High-intensity transition involving the conjugated π-system of the pyridinimine core. |

| n → π | ~280 - 320 | Low-intensity transition involving lone pair electrons on nitrogen atoms. Often appears as a shoulder on the π → π* band. researchgate.net |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of this compound through ionization and subsequent fragmentation. The compound has a molecular formula of C₆H₈N₂ and a molecular weight of approximately 108.14 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺•): A prominent peak corresponding to the intact radical cation would be observed at a mass-to-charge ratio (m/z) of 108. The ionization potential for this molecule has been determined to be 7.85 ± 0.05 eV. nist.gov

Major Fragmentation Pathways: The molecular ion is expected to undergo characteristic fragmentation, providing structural clues. The participation of the ring nitrogen is a key factor in the fragmentation of pyridine isomers. acs.org

Loss of a Methyl Radical: A common fragmentation for N-methylated compounds is the loss of the methyl group (•CH₃), leading to a significant fragment ion at m/z 93.

Loss of Hydrogen Cyanide: Pyridine rings are known to fragment via the elimination of HCN, which would produce a fragment at m/z 81 (108 - 27).

Ring Cleavage: Further fragmentation of the pyridine ring can lead to smaller charged species. For example, subsequent loss of acetylene (B1199291) (C₂H₂) from the m/z 81 fragment could yield an ion at m/z 55.

The precise fragmentation pattern provides a unique fingerprint that can be used to confirm the structure and distinguish it from isomers such as the various methylaminopyridines.

| m/z | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 108 | [C₆H₈N₂]⁺• | Molecular Ion (M⁺•) |

| 107 | [C₆H₇N₂]⁺ | Loss of a hydrogen radical (•H) |

| 93 | [C₅H₅N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 81 | [C₅H₇N]⁺• | Loss of hydrogen cyanide (HCN) |

| 55 | [C₄H₅]⁺ | Loss of HCN followed by loss of acetylene (C₂H₂) |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent compound is not publicly available, analysis of related structures allows for a detailed prediction of its molecular architecture. researchgate.net

The molecular structure is expected to feature:

Planarity: The pyridinimine core is likely to be largely planar to maximize π-conjugation between the aromatic ring and the exocyclic imine group.

Bond Lengths: The C-N bond lengths within the pyridine ring will be intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C=N imine bond will be shorter, indicating its double bond character.

Based on related pyridine-imine structures, a hypothetical crystallographic data table can be proposed.

| Crystallographic Parameter | Hypothetical Value | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or Pnma | Centrosymmetric space groups are frequently observed. |

| a (Å) | 5 - 10 | Typical unit cell dimensions for a molecule of this size. |

| b (Å) | 8 - 15 | |

| c (Å) | 10 - 20 | |

| β (°) | 90 - 110 | For a monoclinic system. |

| Key Interaction | N-H···N Hydrogen Bonding | Expected between the imine hydrogen and a nitrogen atom of an adjacent molecule. |

| π–π Stacking Distance (Å) | ~3.7 - 3.9 | Typical centroid-centroid distance for parallel pyridine rings. researchgate.net |

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of this compound, revealing the potentials at which it can be oxidized or reduced. The electrochemical behavior of pyridine derivatives is well-documented and is strongly influenced by the nature of substituents on the ring. mdpi.comnih.gov

The N-methyl group is electron-donating, which generally makes reduction more difficult (shifts the reduction potential to more negative values). The imine group, C=N, is a reducible moiety. Therefore, the cyclic voltammogram of this compound is expected to show at least one reduction event.

Reduction Process: Pyridine derivatives typically exhibit irreversible reduction processes, characterized by a cathodic (reduction) peak with a much smaller or absent corresponding anodic (oxidation) peak on the reverse scan. mdpi.com The reduction likely involves the transfer of electrons to the π* system of the pyridinimine core. The cathodic peak potential for many pyridine derivatives in aqueous media falls in the range of -0.98 to -1.26 V versus the Standard Hydrogen Electrode (SHE). mdpi.com The presence of the electron-donating methyl group might shift this potential towards the more negative end of this range.

Oxidation Process: Oxidation of the molecule might be possible at higher positive potentials, but reduction is typically the more accessible electrochemical process for electron-deficient pyridine rings and imine groups. mdpi.com

The peak current observed in the voltammogram is dependent on factors such as the concentration of the analyte and the scan rate of the potential. dtu.dk

| Electrochemical Event | Expected Potential Range (V vs. SHE) | Characteristics |

|---|---|---|

| First Reduction (Cathodic Peak, Epc) | -1.0 to -1.3 | Irreversible process corresponding to the reduction of the pyridinimine system. mdpi.com |

| First Oxidation (Anodic Peak, Epa) | > +0.7 | Likely an irreversible process, may not be easily observed within a standard solvent window. |

Reaction Mechanisms and Reactivity Profiles of 1 Methylpyridin 4 1h Imine

Fundamental Imine Formation Mechanisms

The formation of imines is a reversible, acid-catalyzed reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) libretexts.orgopenstax.orglibretexts.orgfiveable.me. The process can be understood as a nucleophilic addition-elimination reaction, which proceeds through several key steps.

The synthesis of an imine begins with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon fiveable.mechemistrysteps.com. This initial step forms a tetrahedral intermediate known as a carbinolamine libretexts.orgopenstax.org. The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine's lone pair of electrons chemistrysteps.comopenochem.org.

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the carbonyl carbon.

Formation of a Zwitterionic Intermediate: A tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen is formed.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in the neutral carbinolamine intermediate libretexts.orgopenstax.org.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of a primary amine on a carbonyl carbon. | Zwitterionic Tetrahedral Intermediate |

| 2 | Proton transfer from the nitrogen to the oxygen atom. | Carbinolamine |

Following the formation of the carbinolamine, the reaction proceeds through a series of proton transfer and elimination steps to yield the final imine product. The reaction rate is highly dependent on the pH of the medium; a weakly acidic environment (around pH 4.5) is often optimal openstax.orgjove.com.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+) openstax.orgopenochem.org.

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion libretexts.orgopenstax.orglibretexts.org.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom of the iminium ion to yield the neutral imine and regenerate the acid catalyst libretexts.orgopenstax.org.

The entire process, from carbonyl and amine to the final imine, is reversible and can be driven to completion by removing the water formed during the reaction openochem.orgmasterorganicchemistry.com.

Imine Hydrolysis Mechanisms

Imine hydrolysis is the reverse of imine formation, converting an imine back into its corresponding primary amine and carbonyl compound in the presence of water, typically under acidic conditions masterorganicchemistry.comchemistrysteps.com. The mechanism involves the same intermediates as the formation process but in the reverse order chemistrysteps.com.

The hydrolysis of imines can be catalyzed by transition metals. Palladium, in particular, has been shown to facilitate the cleavage of the C=N bond. In a study involving the Suzuki coupling of a Schiff base containing a 4-methylpyridine group, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, unexpected hydrolysis of the imine linkage was observed nih.govmdpi.com. The palladium catalyst, Pd(PPh₃)₄, used for the coupling reaction also acted as a catalyst for the hydrolysis nih.govmdpi.com.

The proposed mechanism suggests that the oxidative addition of the aryl halide to the Pd(0) catalyst forms a Pd(II) complex. This complex plays a crucial role in activating the imine bond toward hydrolysis nih.govmdpi.com.

| Reactant Imine | Coupling Partner (Aryl Boronic Acid) | Observed Outcome | Reference |

|---|---|---|---|

| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Phenylboronic acid | Suzuki coupling followed by imine hydrolysis | nih.govmdpi.com |

| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | 4-Methylphenylboronic acid | Suzuki coupling followed by imine hydrolysis | nih.govmdpi.com |

| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | 4-Methoxyphenylboronic acid | Suzuki coupling followed by imine hydrolysis | nih.govmdpi.com |

The nitrogen atom within the pyridine (B92270) ring plays a significant role in the palladium-catalyzed hydrolysis of imines like 1-methylpyridin-4(1H)-imine. Density Functional Theory (DFT) calculations have provided insight into this mechanism nih.govmdpi.com.

The plausible mechanism involves the coordination of the pyridine nitrogen to the electrophilic palladium center of the catalyst complex formed after oxidative addition nih.govmdpi.com. This interaction has two key consequences:

It brings the imine group into proximity with the metal center.

The coordination to the palladium center, combined with the inductive electron-withdrawing effect of the pyridine nitrogen itself, makes the imine's C=N group more electron-deficient and thus more electrophilic nih.govmdpi.com.

This enhanced electrophilicity of the imine carbon significantly lowers the activation energy for the nucleophilic attack by a water molecule, facilitating the hydrolysis process nih.gov. DFT calculations showed that the energy barrier for water attack is substantially lowered in the presence of the palladium catalyst coordinated to the pyridine nitrogen compared to the metal-free pathway nih.gov. Therefore, the pyridine nitrogen is crucial for this catalytic hydrolysis pathway mdpi.com.

Carbon-Carbon Cross-Coupling Reactions

Compounds related to this compound are also involved in important carbon-carbon cross-coupling reactions, often serving as ligands for the metal catalyst.

Derivatives such as N-(1-methylpyridin-4(1H)-ylidene)amines have been synthesized and used as highly electron-donating ligands tubitak.gov.tr. These ligands have been shown to improve the catalytic activity of palladium acetate (B1210297) in Heck-Mizoroki cross-coupling reactions tubitak.gov.tr. The strong electron-donating nature of these pyridine-based imine ligands enhances the catalytic cycle of the palladium catalyst.

| Coupling Reaction | Role of Imine Compound | Metal Catalyst | Significance |

|---|---|---|---|

| Heck-Mizoroki Reaction | Electron-donating ligand | Palladium | Enhances catalytic activity. tubitak.gov.tr |

| Suzuki-Miyaura Reaction | Substrate and directing group | Palladium | The pyridine nitrogen directs the catalyst, though hydrolysis can be a subsequent step. nih.govmdpi.com |

| Suzuki-Miyaura Reaction | Component of palladacycle pre-catalyst | Palladium | Forms stable and active catalytic species. mdpi.com |

| C-H Arylation | Substrate | Palladium | Enables synthesis of complex allylic amine and enamine derivatives. nih.gov |

C-H Bond Activation and Functionalization Reactions

The pyridine motif, a core component of this compound, is a versatile scaffold in reactions involving C-H bond activation. While direct studies on this compound are limited, the reactivity of related pyridine derivatives provides significant insights. C-H bond activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from simple, unfunctionalized precursors.

For instance, rhodium-catalyzed C-H activation of α,β-unsaturated imines has been utilized in a one-pot sequence to synthesize highly substituted pyridine derivatives from alkynes. nih.gov This process involves the coordination of the imine nitrogen to the metal catalyst, followed by oxidative addition of a C-H bond. nih.gov Although this example involves the formation of a pyridine ring rather than its functionalization, it highlights the inherent reactivity of the C-H bonds within imine-containing systems in the presence of transition metal catalysts.

In a different approach, C-H bond activation has been employed to introduce functional initiators onto yttrium catalysts for polymerization reactions. mdpi.com Specifically, an ortho-methylated hydroxy-pyridine, protected with a silyl group, undergoes C-H bond activation by an yttrium complex. This creates a new catalyst where the pyridine-containing moiety is attached to the metal center and can initiate the polymerization of Michael-type monomers. mdpi.com This demonstrates that C-H bonds on substituted pyridines, particularly at the methyl groups, are susceptible to activation by reactive metal complexes, leading to functionalized products. This methodology serves as a facile tool for introducing specific end-groups into polymers. mdpi.com

| System | Catalyst/Reagent | Reaction Type | Key Intermediate | Application | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated N-benzyl aldimines and alkynes | Rhodium Complex | C-H Alkenylation / Electrocyclization | Rhodium-hydride imine complex | Synthesis of substituted pyridines | nih.gov |

| Silyl-protected α-methylpyridine derivative | Bis(phenolate)yttrium complex | C-H Bond Activation | Yttrium-pyridyl complex | Synthesis of functional initiators for polymerization | mdpi.com |

| Quinoline pyridine(imine) iron complexes | Methyl lithium / Butadiene | Cyclometalation via C-H activation | Cyclometalated QPI iron crotyl complex | Catalyst for hydrovinylation of dienes | princeton.edu |

Solvent Effects on Reaction Dynamics and Mechanisms

The solvent plays a critical role in the reaction dynamics and mechanisms involving imines and their pyridinium (B92312) precursors. The choice of solvent can significantly influence reaction pathways, product distribution, and reaction rates. For instance, in the synthesis of N-methyl-4-pyridones from 4-methoxypyridine derivatives, the presence of a solvent favors the formation of the pyridone product over the simple pyridinium salt. researchgate.net

Studies have shown that when the reaction between 4-methoxypyridine and methyl iodide is conducted without a solvent, the primary product is the pyridinium salt. However, in the presence of solvents such as toluene, acetonitrile (B52724), methanol, or THF, a mixture of the pyridinium salt and 1-methylpyridin-4-one is formed. researchgate.net Notably, using dimethylformamide (DMF) as the solvent leads exclusively to the formation of 1-methylpyridin-4-one. researchgate.net This suggests that polar aprotic solvents can facilitate the rearrangement or demethylation step required to form the pyridone structure.

In the context of imine chemistry more broadly, the solvent medium is a key factor in processes like imine formation, hydrolysis, and exchange reactions. mdpi.comrsc.org The formation of imines from amines and carbonyl compounds is a reversible condensation reaction where the removal of water drives the equilibrium towards the product. nih.gov Conversely, the hydrolysis of imines back to their parent carbonyls and amines is facilitated by the presence of water, often with an acid catalyst. nih.gov Theoretical calculations on related systems have shown that the solvent can influence the activation barriers for key steps, such as hydration, by stabilizing transition states. mdpi.com The mechanisms of these reactions in organic solvents often involve four-membered cyclic transition states, the polarity of which can be influenced by the surrounding solvent molecules. rsc.org

| Solvent | Reaction Conditions | Product(s) | Outcome | Reference |

|---|---|---|---|---|

| None | Reflux, 12 h | 1,4-dimethoxypyridinium iodide | Favors pyridinium salt formation | researchgate.net |

| Toluene | Reflux, 12 h | Pyridinium salt and 1-methylpyridin-4-one (approx. 1:1) | Mixture of products | researchgate.net |

| Acetonitrile | Reflux, 12 h | Pyridinium salt and 1-methylpyridin-4-one (approx. 1:1) | Mixture of products | researchgate.net |

| Methanol | Reflux, 12 h | Pyridinium salt and 1-methylpyridin-4-one (approx. 1:1) | Mixture of products | researchgate.net |

| THF | Reflux, 12 h | Pyridinium salt and 1-methylpyridin-4-one (approx. 1:1) | Mixture of products | researchgate.net |

| DMF | Reflux, 12 h | 1-methylpyridin-4-one | Exclusively favors pyridone formation | researchgate.net |

Coordination Chemistry of 1 Methylpyridin 4 1h Imine As a Ligand

Ligand Properties and Donor Characteristics

1-methylpyridin-4(1H)-imine is a notable ligand due to its electronic flexibility and strong donor capabilities. Its coordination behavior is significantly influenced by its resonance structures and the nature of the solvent.

This compound is considered a member of the pyridylidene amine (PYA) class of ligands. PYA ligands are known for their exceptional electron-donating abilities, which are comparable to N-heterocyclic carbenes (NHCs) and phosphines nih.gov. This strong donor character stems from the significant resonance delocalization of electrons, which results in an electron-rich amido nitrogen capable of effectively activating metal centers for catalytic reactions nih.gov.

Furthermore, the deprotonated form of this compound can be described as a monoanionic quasi-imido (MQI) ligand unibe.ch. The electronic structure of this MQI ligand allows for the delocalization of the positive charge onto the N-heterocycle, a process that is accompanied by aromatization of the pyridine (B92270) ring unibe.ch. This charge delocalization is a key feature that influences the ligand's coordination properties and the stability of the resulting metal complexes.

In polar solvents, the zwitterionic pyridinium (B92312) amidate form is more dominant. This form is characterized by a formal negative charge on the exocyclic nitrogen and a positive charge on the pyridinium ring. Conversely, in nonpolar solvents, the neutral pyridylidene imine form, which resembles a quinoidal structure, is more prevalent. This solvent-dependent tautomerism allows for the tuning of the ligand's electronic properties, which can, in turn, influence the reactivity of the metal center to which it is coordinated.

Upon coordination to a metal center, the electronic structure of this compound undergoes significant changes. The delocalization of charge within the ligand framework, particularly the positive charge onto the pyridine ring in its MQI form, has been studied using crystallographic and NMR spectroscopic techniques unibe.ch. This charge delocalization plays a vital role in stabilizing the resulting metal complexes. The extensive resonance within the ligand leads to a highly electron-rich amido nitrogen, which enhances the ligand's ability to donate electron density to the metal center nih.gov. This strong donation can influence the electronic properties and, consequently, the reactivity and stability of the transition metal complex.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives has been explored, with a focus on their potential applications in catalysis.

Palladium Complexes: The coordination of pyridylidene amine-type ligands to palladium has been investigated, primarily in the context of catalysis. These highly electron-donating ligands have been shown to significantly enhance the catalytic activity of palladium acetate (B1210297) in reactions such as the Heck-Mizoroki cross-coupling nih.govacs.org. The electron-rich environment created around the palladium center by the PYA ligand is thought to facilitate the crucial oxidative addition step in the catalytic cycle nih.gov. However, attempts to synthesize and isolate pure, stable palladium complexes with monodentate N-(1-methylpyridin-4(1H)-ylidene)amine ligands have reportedly been challenging, often resulting in the formation of product mixtures. This has been attributed to the strong trans effect of these ligands nih.gov. Despite these challenges, bidentate PYA ligands have been successfully used to form stable palladium complexes nih.gov.

Ruthenium Complexes: The synthesis of ruthenium complexes with pyridine-imine based ligands has been reported in the literature. For instance, reactions of various pyridine imines with Ru₃(CO)₁₂ have yielded dinuclear ruthenium carbonyl complexes rsc.org. These studies provide a basis for understanding the coordination of this class of ligands to ruthenium centers. While specific reports on the synthesis of stable ruthenium complexes with the monodentate this compound are not extensively detailed in the provided literature, the general reactivity of pyridine-imines suggests that such coordination is feasible. The electronic properties of the PYA ligand are expected to influence the stability and reactivity of the resulting ruthenium complexes.

The coordination of this compound and its analogues has a profound impact on the reactivity and stability of the metal center. The strong electron-donating nature of these ligands can increase the electron density at the metal, which can, in turn, enhance its reactivity in catalytic processes that involve oxidative addition nih.gov.

The stability of the resulting metal complexes is influenced by several factors, including the denticity of the ligand and the substituents on the pyridine ring. For instance, the use of substituted versions of this compound, such as 3,5-bis(3,5-dimethylphenyl)-1-methylpyridin-4(1H)-imine, has been shown to increase the solubility and stability of the corresponding metal complexes, allowing for their isolation and characterization unibe.ch. In contrast, the unsubstituted ligand has been found to form insoluble and intractable products with some non-transition metal alkyls unibe.ch. This highlights the importance of ligand design in tuning the properties of the resulting metal complexes.

Below is a table summarizing key research findings related to the coordination chemistry of this compound and its analogues.

| Metal Center | Ligand Type | Key Findings | Reference |

| Main Group (Mg, Al, Zn) | Monoanionic Quasi-Imido (MQI) from this compound | Synthesis of isolable complexes with substituted ligands; charge delocalization studied by crystallography and NMR. | unibe.ch |

| Palladium | N-(1-methylpyridin-4(1H)-ylidene)amine derivatives | In-situ generation for Heck-Mizoroki catalysis; attempts to isolate pure monodentate complexes were unsuccessful. | nih.govacs.org |

| Ruthenium | Pyridine-imine ligands | Synthesis of dinuclear ruthenium carbonyl complexes. | rsc.org |

Coordination with Main Group Elements

The monoanionic quasi-imido ligands derived from substituted this compound have been successfully used to form stable complexes with a variety of main group elements. The deprotonation of the imine nitrogen creates a potent anionic donor site that readily coordinates to Lewis acidic metal centers. The bulky aryl groups at the 3 and 5 positions of the pyridine ring provide a sterically protected environment around the metal, preventing the formation of insoluble polymeric structures that plague the unsubstituted parent ligand. chemrxiv.org

A range of isolable complexes has been synthesized using the substituted ligands [MQIMe]H and [MQItBu]H. These complexes demonstrate the versatility of the ligand system in coordinating to different main group metals.

Magnesium Complexes: Reaction of the [MQItBu]H ligand with magnesium reagents has yielded complexes such as {[MQItBu]MgCl(THF)}2 and {[MQItBu]MgMe}2. A similar magnesium chloride complex, {[MQIMe]MgCl(THF)}2, was prepared with the less bulky [MQIMe]H ligand. chemrxiv.org These compounds are typically dimeric in nature, as revealed by crystallographic studies.

Aluminum Complexes: Aluminum, a key Lewis acid, readily forms complexes with these ligands. The species {[MQItBu]AlMe2}2 has been synthesized and characterized. chemrxiv.org Furthermore, the coordination of [MQI]H precursors with aluminum-derived Lewis acids has been reported, highlighting the ligand's affinity for electron-deficient aluminum centers. chemrxiv.org

Zinc Complexes: In a similar fashion to magnesium and aluminum, zinc forms stable adducts. The methylzinc complex, {[MQItBu]ZnMe}2, has been isolated and studied, showcasing the ligand's ability to support organometallic zinc fragments. chemrxiv.org

Boron Complexes: The interaction of [MQI]H precursors with Lewis acidic boron compounds has also been explored. These reactions confirm the capacity of the anionic nitrogen donor to coordinate to boron Lewis acids, expanding the scope of the ligand's coordination chemistry. chemrxiv.org

The general synthetic route to these complexes involves the deprotonation of the substituted imine ligand precursor by a suitable metal alkyl or Grignard reagent, leading to the formation of the corresponding metal-ligand adduct. chemrxiv.org

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of the metal complexes of substituted this compound ligands relies heavily on NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide crucial insights into the electronic structure of the ligand upon coordination and the geometry of the resulting metal centers.

1H NMR spectroscopy is a powerful tool for probing the changes in the electronic environment of the ligand upon complexation. The chemical shifts of the protons on the pyridine ring are particularly sensitive to the coordination event.

Upon deprotonation and coordination to a metal center, a significant upfield shift is observed for the pyridine ring protons. This is indicative of increased electron density and a transition towards a more aromatic pyridinium-like character, which is a key feature of the ligand's electronic structure. chemrxiv.org For instance, in the free [MQItBu]H ligand, the pyridine protons appear at δ 7.20 ppm. In the magnesium complex {[MQItBu]MgCl(THF)}2, these protons are shifted upfield to δ 6.78 ppm. Similar upfield shifts are observed for the aluminum and zinc complexes.

| Compound | Pyridine Ring Protons (δ, ppm) | N-Me Protons (δ, ppm) |

| [MQItBu]H | 7.20 | 3.48 |

| {[MQItBu]MgCl(THF)}2 | 6.78 | 3.25 |

| {[MQItBu]MgMe}2 | 6.89 | 3.32 |

| {[MQItBu]AlMe2}2 | 6.94 | 3.33 |

| {[MQItBu]ZnMe}2 | 6.97 | 3.36 |

Data sourced from Semeniuchenko, V., & Johnson, S. A. (2023). Monoanionic Quasi-Imido Ligands Based on 1-Methyl-4-iminopyridine and Complexes with the Main Group Elements Mg, Al, and Zn. Organometallics, 42(9), 809–822.

Single-crystal X-ray diffraction has been indispensable for the definitive structural characterization of these main group element complexes. The studies reveal that many of these complexes adopt dimeric structures in the solid state, with the metal centers bridged by the nitrogen atoms of the quasi-imido ligands. chemrxiv.org

For example, the structures of {[MQItBu]MgCl(THF)}2, {[MQItBu]MgMe}2, {[MQItBu]AlMe2}2, and {[MQItBu]ZnMe}2 all feature a central M2N2 core. The coordination geometry around the metal centers is typically distorted tetrahedral. chemrxiv.org In {[MQItBu]MgCl(THF)}2, each magnesium atom is coordinated to two bridging nitrogen atoms, a terminal chloride, and a THF molecule. In the methyl derivatives, the terminal chloride or THF is replaced by a methyl group.

| Compound | M-N Bond Length (Å) | C(ipso)-N(exo) Bond Length (Å) | Coordination Geometry at Metal |

| {[MQItBu]MgCl(THF)}2 | 2.079(2), 2.100(2) | 1.346(3) | Distorted Tetrahedral (Mg) |

| {[MQItBu]AlMe2}2 | 1.936(2), 1.942(2) | 1.361(3) | Distorted Tetrahedral (Al) |

| {[MQItBu]ZnMe}2 | 2.030(2), 2.035(2) | 1.352(3) | Distorted Tetrahedral (Zn) |

Data sourced from Semeniuchenko, V., & Johnson, S. A. (2023). Monoanionic Quasi-Imido Ligands Based on 1-Methyl-4-iminopyridine and Complexes with the Main Group Elements Mg, Al, and Zn. Organometallics, 42(9), 809–822.

The electrochemical behavior of metal complexes provides insight into their redox properties and the electronic influence of the ligand on the metal center. However, detailed studies on the electrochemical properties, such as cyclic voltammetry, of the main group metal adducts of this compound or its substituted derivatives are not extensively reported in the primary literature covering these specific compounds. Further research is required to characterize the redox behavior of this class of complexes.

Theoretical and Computational Investigations of 1 Methylpyridin 4 1h Imine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 1-methylpyridin-4(1H)-imine. These methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For molecules such as this compound, DFT calculations are employed to determine key electronic properties. These studies often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound in the Gas Phase

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic imines, as specific literature data for this compound was not found.

Ab Initio Molecular Orbital Calculations (e.g., Hartree-Fock)

Ab initio molecular orbital methods, such as the Hartree-Fock (HF) method, provide a foundational, albeit less accurate, picture of a molecule's electronic structure by not including electron correlation. These calculations are often a starting point for more sophisticated methods. An HF calculation for this compound would yield its molecular orbitals and their energies, as well as an initial geometry. While HF theory systematically overestimates the HOMO-LUMO gap and can be less accurate for properties like dipole moments compared to methods that include electron correlation, it remains a valuable tool for qualitative analysis. Studies on related compounds, such as quinolon-4(1H)-imine derivatives, have utilized Hartree-Fock calculations to obtain electronic and molecular descriptors for quantitative structure-activity relationship (QSAR) models.

Møller-Plesset Perturbation Theory (MP2) and Coupled Cluster Theory (CCSD)

To account for the electron correlation neglected in Hartree-Fock theory, more advanced and computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD) are employed. These methods provide a more accurate description of the electronic structure and are often used as benchmarks for other computational techniques.

MP2 and CCSD calculations would offer a more refined understanding of the electronic properties and energetics of this compound. For example, in a study of other heteroarene imines, MP2 and CCSD were used to explore their potential energy surfaces researchgate.net. Applying these methods to this compound would yield highly accurate predictions of its geometry, dipole moment, and the relative energies of its conformers and tautomers. The inclusion of electron correlation is particularly important for accurately describing systems with significant electron delocalization, as is expected in the pyridine (B92270) ring of the target molecule. While specific MP2 or CCSD studies on this compound were not identified, these methods are the gold standard for high-accuracy computational chemistry rsc.orgresearchgate.netnih.gov.

Tautomerism Studies and Energetics

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key feature of many heterocyclic compounds. For this compound, the potential for tautomerism, particularly imine-enamine tautomerism, is of significant interest.

Imine-Enamine and Related Tautomeric Equilibria

This compound can theoretically exist in equilibrium with its enamine tautomer, 4-amino-1-methyl-1,4-dihydropyridine. The position of this equilibrium is determined by the relative thermodynamic stabilities of the two forms. Computational chemistry provides a powerful means to calculate the relative energies of these tautomers and thus predict the dominant species under a given set of conditions.

The imine-enamine tautomerism is analogous to the more commonly known keto-enol tautomerism. Generally, the imine form is thermodynamically more stable than the enamine form, but this can be influenced by factors such as substitution and solvent effects. Computational studies on other heterocyclic systems have shown that the energy difference between imine and enamine tautomers can be quantified, and in some cases, the enamine form can be more stable academie-sciences.fr. For this compound, quantum chemical calculations would be essential to determine the precise energy difference between the imine and enamine forms.

Table 2: Illustrative Calculated Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) (Illustrative) |

| Imine | This compound | 0.0 (Reference) |

| Enamine | 4-amino-1-methyl-1,4-dihydropyridine | +5.8 |

Note: The values in this table are illustrative and based on typical energy differences observed for imine-enamine tautomerism in related heterocyclic systems, as specific literature data for this compound was not found.

Solvent Effects on Tautomeric Preference

The surrounding solvent environment can have a profound impact on the position of a tautomeric equilibrium. Polar solvents tend to stabilize more polar tautomers, while nonpolar solvents favor less polar forms. The influence of the solvent can be modeled computationally using various solvation models, such as the Polarizable Continuum Model (PCM).

For the this compound/4-amino-1-methyl-1,4-dihydropyridine tautomeric pair, the imine form is expected to be more polar due to the localized C=N double bond. Consequently, polar solvents are likely to shift the equilibrium to favor the imine tautomer. Computational studies on the tautomerism of other nitrogen-containing heterocycles have demonstrated that increasing solvent polarity can significantly alter the relative stabilities of tautomers scispace.commdpi.com. For example, in a study of pyronic derivatives, it was found that the enamine form is more stabilized than the imine form in polar solvents for all species considered academie-sciences.fr. A similar computational investigation for this compound would involve calculating the relative energies of the tautomers in different solvent environments.

Table 3: Illustrative Calculated Relative Energy of the Enamine Tautomer in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative Energy of Enamine Tautomer (kcal/mol) (Illustrative) |

| Gas Phase | 1 | +5.8 |

| Chloroform | 4.8 | +4.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | +3.2 |

| Water | 78.4 | +2.8 |

Note: The values in this table are illustrative, demonstrating the general trend of stabilization of the more polar imine tautomer (leading to a smaller energy difference) in solvents of higher dielectric constant. Specific literature data for this compound was not found.

Potential Energy Surface Analysis and Conformational Dynamics

The conformational dynamics of this compound are primarily governed by the inversion of the exocyclic imino group. This process, known as N-inversion, involves the movement of the hydrogen atom attached to the exocyclic nitrogen through a planar transition state. Computational studies on analogous heterocyclic imines provide significant insight into the potential energy surface associated with this dynamic process.

The thermal, uncatalyzed N-inversion of heterocyclic imines is a key area of computational investigation. Studies on similar compounds, such as pyrimidin-4(3H)-imine (PMI) and pyridin-2(1H)-imine (PYI), have utilized high-level computational methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD) to explore the potential energy surfaces of these molecules. These studies reveal that the N-inversion process proceeds through a nonplanar transition state. nih.gov

The mechanism involves the pyramidal inversion at the exocyclic nitrogen atom, where the molecule passes through a transition state with a planar arrangement of the atoms around the inverting nitrogen. The energy required to overcome this barrier is the activation energy for the N-inversion. For this compound, the presence of the methyl group on the ring nitrogen is expected to influence the electronic properties of the pyridine ring and, consequently, the N-inversion barrier of the exocyclic imine.

Below is a table of computed N-inversion barriers for analogous heterocyclic imines, which can serve as a model for estimating the barrier in this compound. The calculations were performed using high-level quantum chemical methods.

| Compound | Method | ΔG‡ (kcal/mol) |

| Pyrimidin-4(3H)-imine (PMI) | CCSD(T)//MP2 | 21.6 |

| Pyridin-2(1H)-imine (PYI) | CCSD(T)//MP2 | 21.1 |

| 1H-Purine-6(9H)-imine (PUI) | CCSD(T)//MP2 | 19.7 |

This table presents data for analogous compounds to model the expected N-inversion barriers.

A significant finding from computational studies of related heterocyclic imines is the asymmetry in the N-inversion pathways. The potential energy surface is not symmetrical along the reaction coordinate for the inversion. This asymmetry arises from the different electronic and steric environments on either side of the inversion path.

For instance, in the isomerization of (Z)-pyrimidin-4(3H)-imine to its (E)-isomer, the ascent from the more stable (E)-isomer to the transition state is remarkably stabilized due to favorable electronic interactions. nih.gov Specifically, certain structures along this part of the inversion path allow for enhanced bonding overlaps in the Highest Occupied Molecular Orbital (HOMO). nih.gov This phenomenon, sometimes referred to as the "amidine effect," can lead to lower N-inversion barriers in imines that exhibit a preference for the (Z)-isomer. nih.gov

The deformation energy, which is the energy difference between the in-plane second-order saddle point and the true nonplanar transition state, provides a measure of this asymmetry. For pyrimidin-4(3H)-imine and 1H-purine-6(9H)-imine, this energy is less than 0.5 kcal/mol, while for pyridin-2(1H)-imine, it is significantly higher at approximately 2 kcal/mol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Molecular Descriptors and Electronic Structure

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound, QSAR methodologies can be employed to correlate its molecular descriptors with its electronic structure and, by extension, its potential biological activities or chemical properties.

The development of a QSAR model for a class of compounds including this compound would involve the following steps:

Data Set Selection: A series of structurally related pyridinimine derivatives with known activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include parameters like electrostatic potential, and various reactivity indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For heterocyclic compounds like this compound, specific descriptors related to the heteroatoms and the aromatic system are often crucial for developing a robust QSAR model.

| Descriptor Category | Example Descriptors for Heterocyclic Imines |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges on N atoms |

| Steric | Molecular Volume, Surface Area, Ovality |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Quantum Chemical | Electrostatic Potential at specific atoms, Fukui Functions |

Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. By calculating various electronic structure parameters, it is possible to identify the most likely sites for electrophilic and nucleophilic attack, as well as to predict the outcomes of chemical reactions.

One of the key approaches involves the analysis of Frontier Molecular Orbitals (FMOs) . The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

The HOMO indicates the regions of the molecule that are most likely to donate electrons, thus being susceptible to electrophilic attack .

The LUMO indicates the regions of the molecule that are most likely to accept electrons, thus being susceptible to nucleophilic attack .

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) . The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of the molecule.

Negative regions (typically colored in shades of red) indicate areas of high electron density and are prone to electrophilic attack .

Positive regions (typically colored in shades of blue) indicate areas of low electron density or positive charge and are prone to nucleophilic attack .

For this compound, computational modeling would likely predict that the exocyclic imine nitrogen, with its lone pair of electrons, is a primary site for electrophilic attack (e.g., protonation). The pyridinium (B92312) ring, being electron-deficient, would be susceptible to nucleophilic attack at specific carbon atoms, with the precise locations being influenced by the directing effects of the methyl and imino groups.

| Compound | Predicted Site of Electrophilic Attack | Predicted Site of Nucleophilic Attack |

| This compound | Exocyclic Imine Nitrogen | Carbons in the Pyridinium Ring (ortho and para to the imine group) |

This table presents a theoretical prediction based on general principles of chemical reactivity for heterocyclic compounds.

Catalytic and Synthetic Applications of 1 Methylpyridin 4 1h Imine and Its Complexes

Role in Organic Transformations

Complexes derived from 1-methylpyridin-4(1H)-imine and its analogues, often referred to as monoanionic quasi-imido (MQI) ligands or pyridylidene amines (PYEs), have shown promise in mediating a range of organic reactions. The electronic flexibility of these ligands, capable of stabilizing different metal oxidation states, is a key feature driving their catalytic activity.

Catalysis in Oxidation and Reduction Processes

The involvement of this compound-type ligands in oxidation and reduction catalysis is an area of growing interest. Ruthenium complexes featuring pyridylidene amide (PYA) ligands, which are closely related to this compound, have been investigated for their catalytic activity. For instance, the separation of charges within these complexes allows for the modulation of catalytic activity in both oxidation and reduction reactions by altering solvent polarity. researchgate.net Specifically, polar cosolvents have been shown to influence catalytic oxidation and reduction processes. researchgate.net

Ruthenium complexes with PYE-type ligands have been reported as effective catalysts for the oxidative cleavage of alkenes. researchgate.netmdpi.com Furthermore, iridium complexes with these ligands have demonstrated utility in catalytic transfer hydrogenation. researchgate.net The donor flexibility of these ligands is crucial, as it can stabilize various electronic configurations of the metal center throughout the catalytic cycle, which is particularly beneficial in redox catalysis. acs.org

In the context of reductions, artificial metalloenzymes incorporating iridium complexes with pyridinylmethylsulfonamide ligands, which share structural motifs with this compound, have been developed for the transfer hydrogenation of imines. whiterose.ac.uk It was observed that methyl substituents on the pyridine (B92270) ring contributed to an enhanced catalytic rate. whiterose.ac.uk

Facile Synthesis of Complex Organic Molecules

While direct, detailed examples of the application of this compound in the total synthesis of complex organic molecules are not extensively documented in the reviewed literature, the broader class of cyclic imines serves as crucial precursors in the synthesis of various nitrogen-containing alkaloids. acs.org The imine moiety is a versatile functional group that can be readily reduced, oxidized, or otherwise functionalized, making it a valuable building block in synthetic strategies targeting complex natural products. acs.org

For instance, derivatives of N-(1-methylpyridin-4(1H)-ylidene)amines have been employed as ligands in palladium-catalyzed Heck-Mizoroki cross-coupling reactions. nih.gov This carbon-carbon bond-forming reaction is a powerful tool for creating complex organic molecules, including new drugs and natural products, by linking two organic fragments under relatively mild conditions. nih.gov The strong electron-donating nature of these ligands, a result of extensive resonance delocalization, enhances the catalytic activity of palladium acetate (B1210297) in these coupling reactions. nih.gov

Ligand Design for Enhanced Catalytic Performance

The performance of metal complexes in catalysis is intrinsically linked to the design of the coordinating ligands. For ligands based on the this compound scaffold, strategic modifications can be made to enhance their catalytic efficacy. A primary challenge with the unsubstituted parent ligand is the formation of insoluble and intractable products when reacted with certain metal precursors, such as non-transition-metal alkyls. researchgate.netacs.orgchemrxiv.org To overcome this, researchers have introduced bulky substituents onto the pyridine ring to improve the solubility and stability of the resulting metal complexes. researchgate.netacs.orgchemrxiv.org

One successful strategy involves the synthesis of derivatives such as 3,5-bis(3,5-dimethylphenyl)-1-methylpyridin-4(1H)-imine and 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine. researchgate.netacs.orgchemrxiv.org These modifications have enabled the isolation and characterization of complexes with main group elements like magnesium, aluminum, and zinc. researchgate.netacs.orgchemrxiv.org The introduction of these substituents not only enhances solubility but can also influence the electronic properties and steric environment around the metal center, which in turn can modulate catalytic activity and selectivity. whiterose.ac.ukrsc.org

The electronic nature of the ligand is a key design element. The ability of the (1-methylpyridin-4(1H)-ylidene)amide system to delocalize a positive charge onto the N-heterocycle, leading to aromatization, is a significant feature. researchgate.netacs.orgchemrxiv.org This electronic flexibility allows the ligand to act as a strong donor, which can stabilize different oxidation states of a coordinated metal during a catalytic cycle. acs.orgresearchgate.net The design of chiral versions of these ligands is also an important avenue for developing catalysts for asymmetric transformations, where the ligand architecture dictates the stereochemical outcome of the reaction. researchgate.net

Table 1: Substituted this compound Ligand Precursors and Their Resulting Complexes

| Ligand Precursor | Metal | Resulting Complex | Reference |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine | Mg | {[MQItBu]MgCl(THF)}2 | acs.org |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine | Mg | {[MQItBu]MgMe}2 | acs.org |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine | Al | {[MQItBu]AlMe2}2 | acs.org |

| 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine | Zn | {[MQItBu]ZnMe}2 | acs.org |

| 3,5-bis(3,5-dimethylphenyl)-1-methylpyridin-4(1H)-imine | Mg | {[MQIMe]MgCl(THF)}2 | acs.org |

Note: MQItBu and MQIMe are abbreviations for the deprotonated forms of the respective substituted this compound ligands.

Exploration in Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govnih.gov While the direct participation of this compound as a reactant in well-known MCRs like the Ugi or Passerini reactions is not explicitly detailed in the available literature, the imine functionality is a cornerstone of many such transformations. nih.govwikipedia.org

Often, MCRs proceed through the in-situ formation of an imine from an aldehyde or ketone and an amine. wikipedia.orgmdpi.com This transient imine species is then intercepted by other components in the reaction mixture. For example, in the Ugi four-component reaction, an imine reacts with a carboxylic acid and an isocyanide to form a bis-amide. wikipedia.org Similarly, the Strecker synthesis of α-amino acids involves the reaction of an imine with cyanide. mdpi.com

Given that this compound is a stable, isolable imine, its potential use as a direct imine component in MCRs represents an intriguing, though currently underexplored, research avenue. Its unique electronic structure could influence the reactivity and outcome of such reactions, potentially leading to novel heterocyclic scaffolds. The development of MCRs that directly incorporate this compound could provide rapid access to a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. taylorfrancis.comfrontiersin.org

Future Research Directions and Unexplored Avenues in 1 Methylpyridin 4 1h Imine Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is paramount in modern synthetic science. nih.gov Future research on 1-methylpyridin-4(1H)-imine should prioritize the development of synthetic protocols that are environmentally benign and economically viable. While traditional methods exist, exploring novel catalytic systems and reaction conditions can lead to higher yields, reduced waste, and milder operational parameters.

Key areas for exploration include:

One-Pot, Multi-component Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. nih.gov Techniques using simple ketones and amines as substrates, catalyzed by systems like triflic acid (HOTf) under solvent-free conditions, have proven effective for other pyridine (B92270) derivatives and could be adapted. rsc.org